1-(3-chlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
“1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also has an amine group (-NH2) and a chlorophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring with an amine group attached at the 5-position and a chlorophenyl group attached at the 1-position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, pyrazole compounds are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the 3-position of the pyrazole ring .Scientific Research Applications
Synthesis and Chemical Applications
- Development of Pyrazolylisoquinolines : A microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, including pyrazolyl derivatives, led to the formation of novel compounds. This process showcases the potential of 1-(3-chlorophenyl)-1H-pyrazol-5-amine in synthesizing diverse chemical structures (Prabakaran, Manivel, & Khan, 2010).
Biomedical Research
Anticancer Potential : Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed inhibition of A549 lung cancer cells. Compounds with 4-chlorophenyl group, structurally related to this compound, demonstrated significant inhibitory effects (Zhang et al., 2008).
Antimicrobial and Anticancer Agents : Synthesis of pyrazole derivatives, including those with a 4-chlorophenyl group similar to this compound, showed promising antimicrobial and anticancer activities. Some compounds even exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Diverse Medicinal Compounds : A one-pot synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives was achieved using a method involving this compound, demonstrating the compound's versatility in medicinal chemistry (Shaabani et al., 2009).
Drug Development
- Synthesis of Novel Drug Candidates : The compound's utility in drug development is highlighted by its use in synthesizing novel drug candidates with potential therapeutic applications in areas like cancer treatment and antimicrobial resistance (Ghaedi et al., 2015).
Mechanism of Action
Target of Action
The compound “1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a derivative of the phenylpiperazine class . It primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood and anxiety disorders .
Mode of Action
The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2C receptor, “this compound” enhances the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
It is known that the activation of 5-ht2c receptors leads to the release of various neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, appetite, and sleep .
Pharmacokinetics
Similar compounds in the phenylpiperazine class are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of these compounds can range from 4 to 14 hours
Result of Action
The activation of 5-HT2C receptors by “this compound” can lead to various molecular and cellular effects. For instance, it can result in the release of neurotransmitters, which can influence mood and behavior . .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the presence of other drugs or substances in the body, the pH of the environment, and the individual’s genetic makeup. For instance, the presence of other drugs that inhibit or induce the CYP2D6 enzyme could potentially affect the metabolism and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects would need to be confirmed through experimental studies.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(3-chlorophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYREVLPUANDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15001-15-7 |
Source
|
Record name | 1-(3-chlorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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